1,3-DITHIOLANE, 2-(o-METHOXYPHENYL)-
Description
1,3-Dithiolane, 2-(o-Methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring containing two sulfur atoms and a substituted o-methoxyphenyl group. This compound belongs to the 1,3-dithiolane family, which is widely recognized for its utility as a protective group for carbonyl functionalities due to its stability under diverse reaction conditions . The o-methoxyphenyl substituent introduces steric and electronic effects that influence reactivity and applications.
Properties
CAS No. |
24588-76-9 |
|---|---|
Molecular Formula |
C10H12OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C10H12OS2/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
JKPYCJKJEBIDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2SCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 1,3-dithiolane derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations:
- Electronic Effects : The o-methoxyphenyl group in the target compound donates electron density via resonance, reducing electrophilicity compared to electron-withdrawing substituents (e.g., nitro or bromo groups in other analogues) .
- Steric Effects : The ortho-substituted methoxy group creates steric hindrance, limiting accessibility for reactions at the dithiolane ring compared to less hindered analogues like unsubstituted 1,3-dithiolane .
Reactivity in Ring-Opening and Cyclization Reactions
1,3-Dithiolanes undergo ring-opening under specific conditions, enabling diverse transformations:
Example 1: Base-Induced Ring-Opening
- Target Compound: Limited data on ring-opening, but analogous 1,3-dithiolanes with electron-rich substituents (e.g., methoxy) show slower reaction rates in basic media due to reduced electrophilicity .
- Comparison with 2-(2,4-Cyclopentadien-1-ylidene)-1,3-Dithiolane : The conjugated cyclopentadienylidene group facilitates rapid ring-opening via anionic intermediates, enabling efficient synthesis of thiophenes (92% yield) .
Example 2: Metal Coordination
- Target Compound : The sulfur atoms in the dithiolane ring can coordinate with metals (e.g., Au, Mo), similar to lipoic acid, but the o-methoxyphenyl group may sterically hinder complexation compared to smaller substituents .
- Comparison with Lipoic Acid : Lipoic acid’s dithiolane ring forms stronger chelates with transition metals due to optimal geometry and absence of bulky substituents .
Stability and Functional Utility
Table 1: Comparative Reactivity Data
*Estimated based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3-dithiolane derivatives, such as 2-(o-methoxyphenyl)-1,3-dithiolane?
- Methodological Answer : A common approach involves cyclization reactions using carbonyl precursors. For example, 1,3-dithiolanes are synthesized by reacting aldehydes or ketones with 1,2-ethanedithiol under acidic conditions, forming a protective dithiolane ring . Intramolecular cyclization strategies, such as domino reactions in DMSO with a base (e.g., NaOH), can yield functionalized dithiolanes. These methods often achieve high yields (e.g., 92% in thiophene synthesis) and are validated via NMR and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of 2-(o-methoxyphenyl)-1,3-dithiolane?
- Methodological Answer :
- Structural analysis : Use - and -NMR to confirm the dithiolane ring and substituent positions. For example, shifts in the 2.5–3.5 ppm range (for S–CH) and aromatic protons (~6.5–7.5 ppm) are diagnostic .
- InChI/SMILES : Computational tools generate identifiers like
InChI=1S/C10H12S2/c1-8-2-4-9..., aiding database integration . - Collision cross-section analysis : Ion mobility spectrometry predicts molecular conformation, useful for comparing derivatives .
Q. What safety protocols are critical when handling 1,3-dithiolane derivatives?
- Methodological Answer :
- Hazard mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38). Avoid inhalation (R20/21/22) by working in fume hoods .
- Decomposition : Thermal degradation releases toxic fumes (e.g., SO); use controlled heating and scrubbers .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How do reaction mechanisms differ in intramolecular cyclization vs. intermolecular dithiolane formation?
- Methodological Answer :
- Intramolecular cyclization (e.g., domino reactions): Proceeds via anionic ring-opening of dithiolanes followed by Si pathways, forming fused heterocycles (e.g., thiophenes). Base choice (e.g., KOH vs. NH) impacts regioselectivity .
- Intermolecular routes : Require stoichiometric control of 1,2-ethanedithiol and carbonyl precursors. Acid catalysts (e.g., HCl) protonate carbonyls, enhancing nucleophilic attack by sulfur .
Q. What strategies resolve contradictions in spectroscopic data for dithiolane derivatives?
- Methodological Answer :
- Case study : If NMR signals for S–CH groups overlap, use DEPT-135 or HSQC to distinguish CH from quaternary carbons.
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methoxyphenyl orientation) .
- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. How can 1,3-dithiolanes be applied in nanomaterials or metal coordination chemistry?
- Methodological Answer :
- Nanomaterial synthesis : Dithiolanes act as ligands for Au or MoS nanoparticles due to sulfur’s affinity for metals. For example, lipoic acid (a dithiolane derivative) stabilizes gold nanoparticles .
- Coordination complexes : The dithiolane’s sulfur atoms chelate metals (e.g., W, Mo), forming catalysts for redox reactions. Optimize ligand-to-metal ratios via titration calorimetry .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for dithiolane-based cyclization reactions?
- Methodological Answer :
- Variables : Solvent polarity (DMSO vs. THF) and base strength (NaOH vs. Zn(OH)) significantly affect yields. Replicate conditions from high-yield protocols (e.g., 92% in DMSO with NaOH) .
- Side reactions : Monitor byproducts via LC-MS. For example, overbase conditions may hydrolyze dithiolanes, reducing yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
